Lipophilicity Advantage of Mesityl Substitution
The target compound 3,4-dimethyl-5-(2,4,6-trimethylphenyl)-1,2-oxazole exhibits a predicted LogP of 3.88 (database-calculated value) [1]. In contrast, the closely related 5-(p-tolyl) isoxazole comparator (lacking two ortho-methyl groups) displays substantially lower predicted LogP values in the range of 2.65–2.88 across independent computational chemistry databases . This differential of approximately +1.0 to +1.23 log units corresponds to an approximately 10- to 17-fold higher octanol–water partition coefficient for the mesityl-substituted compound, directly attributable to the increased hydrocarbon surface area of the 2,4,6-trimethylphenyl moiety.
| Evidence Dimension | Predicted octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.88 (predicted) |
| Comparator Or Baseline | 3-(p-Tolyl)isoxazole: LogP = 2.65 (ChemScene) to 2.88 (Fluorochem) |
| Quantified Difference | ΔLogP ≈ +1.00 to +1.23 (target compound more lipophilic) |
| Conditions | In silico prediction; database values from authoritative chemical property repositories |
Why This Matters
A ~10-fold increase in lipophilicity can significantly enhance passive membrane permeability, a critical determinant for intracellular target engagement in cell-based phenotypic screening and for blood–brain barrier penetration in CNS drug discovery programs.
- [1] YYBYY Chemical Platform. 3,4-dimethyl-5-(2,4,6-trimethylphenyl)-1,2-oxazole – LogP = 3.8836. https://www.yybyy.com/chemicals/detail/61314-49-6 (accessed 2026-04-24). View Source
